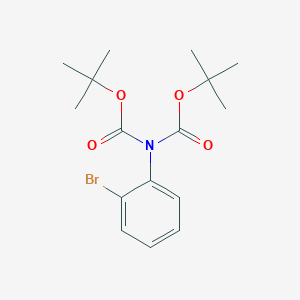
Di-tert-butyl 2-bromophenyliminodicarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Catalytic Activity in Cross-Coupling Reactions : Studies have demonstrated the use of related sterically demanding ligands in palladium-catalyzed cross-coupling reactions, showcasing their ability to facilitate reactions under mild conditions and providing a pathway for the synthesis of complex molecules (Stambuli, Bühl, & Hartwig, 2002; DeVasher, Moore, & Shaughnessy, 2004).
Synthetic Applications : Research on di-tert-butyl ethynylimidodicarbonate, a related compound, highlighted its utility as a synthetic equivalent for β-aminoethyl anion, facilitating the synthesis of complex organic molecules, including natural product analogs (Beveridge, Hu, Gregoire, & Batey, 2020).
Functional Group Transformations : The efficient and selective cleavage of the t-butoxycarbonyl group from di-t-butylimidodicarbonates using catalytic bismuth(III) bromide in acetonitrile was reported, emphasizing the method's mildness and compatibility with a range of functional groups (Zheng et al., 2009).
Catalytic Reactions and Mechanisms
Oxidative Bromination Catalysis : Dioxidouranium(VI) complexes derived from tetradentate Mannich bases were investigated for their catalytic potential in oxidative bromination of organic substrates, demonstrating their functionality similar to vanadium-dependent haloperoxidases (Maurya, Mengesha, Maurya, & Avecilla, 2019).
Ligand Synthesis and Complex Formation : The synthesis of Schiff base ligands and their Cd(II) and Cu(II) metal complexes was explored, including stability constants and potentiometric studies, showcasing their potential in creating stable complexes with varied metal ions (Gölcü, Tümer, Demirelli, & Wheatley, 2005).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(2-bromophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-10-8-7-9-11(12)17/h7-10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUZUHJIFUHCKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1Br)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

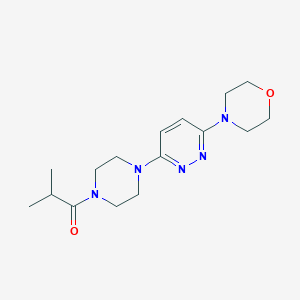
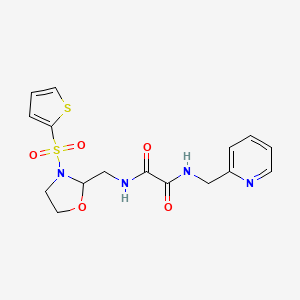
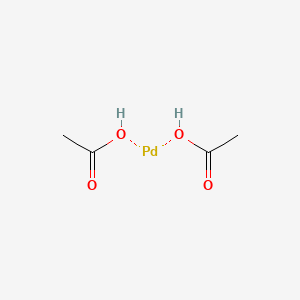
![N-(benzo[d]thiazol-6-yl)benzamide](/img/structure/B2978053.png)
![5-amino-N-(4-chlorophenyl)-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2978059.png)
![N'-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-3-(trifluoromethyl)benzenesulfonohydrazide](/img/structure/B2978060.png)
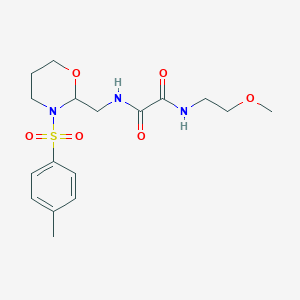

![2-(Bromomethyl)-2-(trifluoromethyl)spiro[3.3]heptane](/img/structure/B2978064.png)
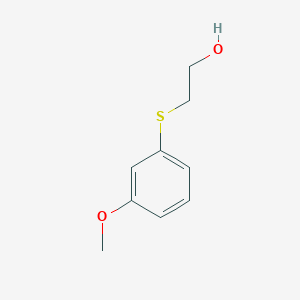


![N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2978071.png)
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B2978072.png)